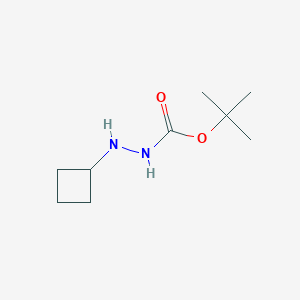
1-Chloro-3-(1,1-difluoropropyl)benzene
Descripción general
Descripción
1-Chloro-3-(1,1-difluoropropyl)benzene is a chemical compound with the molecular formula C9H9ClF2 . It has a molecular weight of 190.618 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(1,1-difluoropropyl)benzene consists of a benzene ring with a chlorine atom and a 1,1-difluoropropyl group attached .Physical And Chemical Properties Analysis
1-Chloro-3-(1,1-difluoropropyl)benzene has a density of 1.2±0.1 g/cm3 and a boiling point of 197.1±30.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Alkylation Reactions in Organic Synthesis : Alkylation of benzene with related chloropropanes, similar to 1-Chloro-3-(1,1-difluoropropyl)benzene, indicates potential uses in synthesis. For instance, reactions with 1-X-2-chloropropanes (X=CH3O–, HO–, CH3OCO–) with benzene catalyzed by AlCl3 have been studied, revealing products like n-propylbenzene and 1,1-diphenyl-1-propene, highlighting the molecule's potential in creating complex organic compounds (Matsuda & Shinohara, 1978).
Catalysis and Reaction Mechanisms : Studies on trifluoromethylation of aromatic compounds using hypervalent iodine reagents provide insights into potential catalytic applications of fluorinated benzene derivatives. Such research could inform the use of 1-Chloro-3-(1,1-difluoropropyl)benzene in similar catalytic processes (Mejía & Togni, 2012).
Material Synthesis and Structural Analysis : The synthesis of phthalocyanines from bulky substituted phthalonitriles, using similar chlorobenzene derivatives, points to potential applications in material science, especially in the production of dyes and pigments (Bayar, Dinçer, & Gonca, 2009).
Chemical Structure and Reactivity Studies : Research on the structure and reactivity of various chlorobenzene compounds, including those with trifluoromethyl groups, can provide valuable insights into the physical and chemical properties of 1-Chloro-3-(1,1-difluoropropyl)benzene. Such studies are fundamental in understanding the molecule's behavior in different chemical environments (Krüger et al., 2015).
Advanced Organic Reactions and Synthesis : The molecule’s structural similarity to other chlorobenzene derivatives that undergo advanced organic reactions, such as Friedel-Crafts reactions, hints at its potential use in synthesizing complex organic molecules (Dolbier et al., 2011).
Propiedades
IUPAC Name |
1-chloro-3-(1,1-difluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLHCMMLGDPHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(1,1-difluoropropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)


